molecular formula C21H22N4O3S B2626611 1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034604-55-0

1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2626611
CAS No.: 2034604-55-0
M. Wt: 410.49
InChI Key: WUDIVTWOZHFKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a nicotinoyl group, and an imidazolidine-2,4-dione moiety

Preparation Methods

The synthesis of 1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the nicotinoyl group and the imidazolidine-2,4-dione moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s biological activity is of interest, particularly its potential as an antimalarial agent due to its structural similarity to known antimalarial compounds.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may interfere with the replication of malaria parasites by targeting key enzymes involved in their metabolic processes .

Comparison with Similar Compounds

Compared to other piperidine and imidazolidine derivatives, 1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups. Similar compounds include:

Properties

IUPAC Name

1-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-29-19-17(8-5-11-22-19)20(27)23-12-9-15(10-13-23)24-14-18(26)25(21(24)28)16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDIVTWOZHFKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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